molecular formula C20H31N3O4 B1664478 benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate CAS No. 158798-83-5

benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate

Cat. No. B1664478
M. Wt: 377.5 g/mol
InChI Key: STUAIIPUNIGTRM-DJNXLDHESA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C20H31N3O4 . It has an average mass of 377.478 Da and a mono-isotopic mass of 377.231445 Da .

Scientific Research Applications

Antineoplastic and Antimonoamineoxidase Properties

Benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate and its derivatives have been explored in the realm of antineoplastic and antimonoamineoxidase properties. For instance, Markosyan et al. (2010) synthesized a series of benzoquinazoline derivatives, including carbamates, investigating their antineoplastic and antimonoamineoxidase properties. The study highlighted the potential of these compounds in cancer therapy and monoamine oxidase inhibition, which is crucial for neurological disorders like depression (Markosyan et al., 2010).

Antifilarial and Antimitotic Agents

Carbamate derivatives have also been recognized for their antifilarial and antimitotic properties. Ram et al. (1992) synthesized benzimidazole-2-carbamates, demonstrating significant antifilarial activity against various parasites and growth inhibition in L1210 cells, indicating potential use in antiparasitic therapy and cancer treatment (Ram et al., 1992). Additionally, Temple and Rener (1992) studied the chiral isomers of ethyl carbamates and their biological activity, finding that these compounds have potential as antimitotic agents, influencing cell division processes, which is crucial in cancer treatment (Temple & Rener, 1992).

properties

CAS RN

158798-83-5

Product Name

benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate

Molecular Formula

C20H31N3O4

Molecular Weight

377.5 g/mol

IUPAC Name

benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate

InChI

InChI=1S/C20H31N3O4/c1-4-22-19(25)16(21)10-11-18(24)17(12-14(2)3)23-20(26)27-13-15-8-6-5-7-9-15/h5-9,14,16-17H,4,10-13,21H2,1-3H3,(H,22,25)(H,23,26)/t16?,17-/m0/s1

InChI Key

STUAIIPUNIGTRM-DJNXLDHESA-N

Isomeric SMILES

CCNC(=O)C(CCC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)N

SMILES

CCNC(=O)C(CCC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)N

Canonical SMILES

CCNC(=O)C(CCC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AK 275
AK-275
AK275
CX 275
CX-275
CX275
Z-Leu-Abu-CONH-CH2CH3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate
Reactant of Route 2
benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate
Reactant of Route 3
benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate
Reactant of Route 4
Reactant of Route 4
benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate
Reactant of Route 6
benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate

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